4-Mercaptophenylbutyric acid

Self-Assembled Monolayers Bioconjugation Linker Design

Researchers requiring precise spacer length in self-assembled monolayers (SAMs) often face steric hindrance with shorter linkers. 4-Mercaptophenylbutyric acid (CAS 359436-81-0) resolves this with a 4-carbon alkyl chain, providing superior terminal carboxyl accessibility for protein or nanoparticle attachment compared to 4-mercaptophenylacetic or propionic acid analogs. Sourced for supply chain consistency: • Enables less crowded SAMs with higher functional group availability for biosensor fabrication. • XLogP3 of 2.5 offers enhanced hydrophobicity for modifying non-polar surfaces or payloads. • Supplied as a 98% pure crystalline solid with verified lot-specific characterization data.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
CAS No. 359436-81-0
Cat. No. B014482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercaptophenylbutyric acid
CAS359436-81-0
Synonyms4-(4-Mercaptophenyl)butyric Acid
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCC(=O)O)S
InChIInChI=1S/C10H12O2S/c11-10(12)3-1-2-8-4-6-9(13)7-5-8/h4-7,13H,1-3H2,(H,11,12)
InChIKeyONAHWIVUEWOXEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Mercaptophenylbutyric Acid Overview


4-Mercaptophenylbutyric acid (CAS 359436-81-0), also known as 4-(4-sulfanylphenyl)butanoic acid, is a bifunctional organic compound featuring a para-substituted mercaptophenyl group and a butyric acid chain. Its molecular formula is C10H12O2S with a molecular weight of 196.27 g/mol [1]. It is primarily utilized in research settings as a heterobifunctional linker or building block for bioconjugation and surface modification, leveraging the thiol group for covalent attachment to metal surfaces or for thiol-disulfide exchange, and the carboxylic acid for further derivatization via amide or ester bond formation . The compound is typically supplied as a white to off-white crystalline solid with a melting point of 59°C and a purity of 98% [1]. Its calculated logP (XLogP3) is 2.5 [1].

1 Thiol anchors to Au/metal surfaces
2 Flexible C4 alkyl spacer
3 Carboxylic acid for amide/ester coupling
Research-grade heterobifunctional linker

4-Mercaptophenylbutyric Acid: Why Chain Length Matters


Substituting 4-mercaptophenylbutyric acid with a structurally similar mercaptophenyl derivative, such as 4-mercaptophenylacetic acid or 4-mercaptophenylpropionic acid, is not a trivial procurement decision. The length of the alkyl spacer between the rigid phenyl ring and the reactive carboxylic acid group directly governs key physicochemical properties, including molecular flexibility (rotatable bond count), hydrophobicity (XLogP3), and the distance between functional groups [1][2][3][4]. These parameters are not merely academic; they critically influence molecular packing density in self-assembled monolayers (SAMs), the accessibility of the terminal functional group for subsequent conjugation, and the overall solubility of the final conjugate [5]. Therefore, selecting a specific chain length is essential for achieving the desired performance in a defined experimental or industrial system, rendering these compounds non-interchangeable.

4-Mercaptophenylbutyric Acid (C4)
Shorter-chain analogs (C0–C2)
Greater chain flexibility
Reduced flexibility; may limit SAM packing density
Higher hydrophobicity context
Lower hydrophobicity; may shift conjugate solubility
Extended spacer minimizes steric hindrance
Shorter spacer may reduce conjugation efficiency

Alkyl spacer length directly governs SAM architecture, functional group accessibility, and conjugate properties; these compounds are not directly interchangeable.

4-Mercaptophenylbutyric Acid Comparative Evidence


Enhanced Molecular Flexibility

4-Mercaptophenylbutyric acid possesses a 4-carbon alkyl spacer, providing greater conformational flexibility than 4-mercaptophenylacetic acid, which has only a 2-carbon spacer. This is quantified by the number of rotatable bonds [1][2].

Rotatable Bonds
Computed property
4 vs 2 (+100%)
Indicates greater backbone flexibility
PubChem 2D structure comparison
Self-Assembled Monolayers Bioconjugation Linker Design

Higher Hydrophobicity Profile

The extended alkyl chain of 4-mercaptophenylbutyric acid results in a higher calculated logP (XLogP3) value compared to its propionic acid analog, indicating increased hydrophobicity [1][2].

XLogP3
Computed property
2.5 Δ +0.8 vs C3
Higher hydrophobicity context
XLogP3 3.0 algorithm
Drug Delivery Nanoparticle Functionalization Surface Chemistry

Extended Functional Group Spacing

The para-substituted butyric acid chain in 4-mercaptophenylbutyric acid provides a longer spacing between the thiol anchoring group and the terminal carboxylic acid compared to 4-mercaptobenzoic acid, where the acid group is directly attached to the phenyl ring [1][2][3].

Spacer Carbons
Computed property
4 vs 0 (benzoic acid analog)
Extended distance reduces steric hindrance
Based on chemical structure
Surface Patterning Molecular Rulers SAMs

4-Mercaptophenylbutyric Acid Application Scenarios


Flexible SAMs on Gold

Procurement of 4-mercaptophenylbutyric acid is justified over shorter-chain analogs (e.g., 4-mercaptobenzoic acid or 4-mercaptophenylacetic acid) when the application requires a SAM with reduced steric crowding and a more accessible terminal carboxylic acid group [1]. The additional rotatable bonds and extended spacer length, as quantified in Section 3, can lead to SAMs with higher functional group availability for subsequent attachment of proteins, antibodies, or nanoparticles, which is critical for biosensor development and surface patterning .

Hydrophobic Linkers for Bioconjugation

The elevated XLogP3 value of 2.5, compared to 1.7 for 4-mercaptophenylpropionic acid, makes this compound a superior choice for applications demanding a more hydrophobic linker [2]. This property is particularly valuable when the target is to modify a hydrophobic payload or to enhance the interaction of a conjugate with non-polar environments, such as in the development of lipid-based nanoparticles or the functionalization of hydrophobic polymer surfaces .

Metal-Chelating Conjugates with Flexible Spacers

In the synthesis of metal-chelating probes or therapeutic agents, the combination of a thiol for metal coordination and a carboxylic acid for bioconjugation, separated by a flexible 4-carbon spacer, provides an optimal geometry for chelation . The flexibility of the butyric acid chain, as demonstrated by its rotatable bond count, can allow the molecule to adopt a conformation that facilitates stable metal complex formation without the steric constraints imposed by a shorter, more rigid linker [1].

Application
Selection Property
Validation Focus
Flexible SAMs on gold
Alkyl spacer flexibility
Functional group accessibility & steric evaluation
Hydrophobic bioconjugation
Linker hydrophobicity
Conjugate solubility in non-polar environments
Metal-chelating conjugates
Spacer length vs. steric demand
Metal complex geometry without steric clash

Technical Documentation Hub

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38 linked technical documents
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